4-(4-{[5-(1,3-Dioxolan-2-yl)pentyl]oxy}phenyl)butan-2-one
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Overview
Description
4-(4-{[5-(1,3-Dioxolan-2-yl)pentyl]oxy}phenyl)butan-2-one is an organic compound that features a dioxolane ring, a phenyl group, and a butanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{[5-(1,3-Dioxolan-2-yl)pentyl]oxy}phenyl)butan-2-one typically involves the acetalization of aldehydes and ketalization of ketones with ethylene glycol . The reaction is catalyzed by acids and proceeds under mild conditions to form the dioxolane ring. The phenyl and butanone groups are introduced through subsequent reactions involving appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve purification steps such as distillation and recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-{[5-(1,3-Dioxolan-2-yl)pentyl]oxy}phenyl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-(4-{[5-(1,3-Dioxolan-2-yl)pentyl]oxy}phenyl)butan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(4-{[5-(1,3-Dioxolan-2-yl)pentyl]oxy}phenyl)butan-2-one involves its interaction with molecular targets such as enzymes and receptors. The dioxolane ring can act as a protecting group, preventing unwanted reactions during chemical transformations. The phenyl and butanone groups may interact with specific binding sites, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler compound with a similar dioxolane ring structure.
Difenoconazole: Contains a dioxolane ring and is used as a fungicide.
4-(4,5-Dimethyl-1,3-dioxolan-2-yl)-2-methoxyphenol: Another compound with a dioxolane ring and phenyl group.
Uniqueness
4-(4-{[5-(1,3-Dioxolan-2-yl)pentyl]oxy}phenyl)butan-2-one is unique due to its combination of a dioxolane ring, phenyl group, and butanone moiety. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
141342-37-2 |
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Molecular Formula |
C18H26O4 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
4-[4-[5-(1,3-dioxolan-2-yl)pentoxy]phenyl]butan-2-one |
InChI |
InChI=1S/C18H26O4/c1-15(19)6-7-16-8-10-17(11-9-16)20-12-4-2-3-5-18-21-13-14-22-18/h8-11,18H,2-7,12-14H2,1H3 |
InChI Key |
KOQTUPZEOALZMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)OCCCCCC2OCCO2 |
Origin of Product |
United States |
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